4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride is a complex organic compound that features a unique combination of an oxazolidinone ring and a piperidinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride typically involves the formation of the oxazolidinone ring followed by the introduction of the piperidinium group. One common method involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. This is followed by the quaternization of the nitrogen atom in the piperidine ring using an alkyl halide, such as methyl chloride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: The piperidinium chloride moiety can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, while the piperidinium group can enhance binding affinity through ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-oxazolidinone: Lacks the piperidinium group but shares the oxazolidinone ring.
Piperidinium chloride: Contains the piperidinium moiety but lacks the oxazolidinone ring.
N-Phenylpiperidine: Similar structure but without the oxazolidinone ring.
Uniqueness
4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride is unique due to the combination of the oxazolidinone and piperidinium groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components.
Properties
IUPAC Name |
(4R)-4-phenyl-3-piperidin-1-ium-4-yl-1,3-oxazolidin-2-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTYXJVBOMPCIN-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1N2C(COC2=O)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH2+]CCC1N2[C@@H](COC2=O)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521979-97-5 |
Source
|
Record name | 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521979-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.